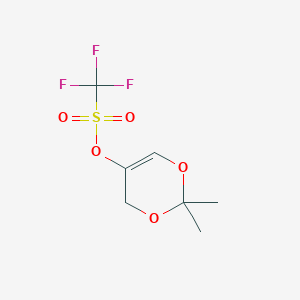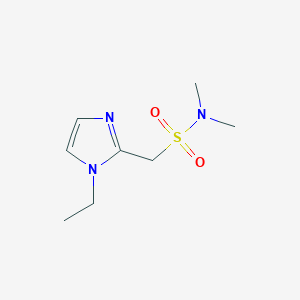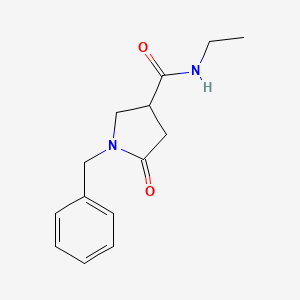![molecular formula C7H3ClN2O2S B13972119 5-Chloro-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidine-6-carbaldehyde](/img/structure/B13972119.png)
5-Chloro-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidine-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro and carboxaldehyde functional groups adds to its reactivity and potential for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Chloro-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can lead to a wide range of functionalized thieno[2,3-d]pyrimidine derivatives.
科学的研究の応用
5-Chloro-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 5-Chloro-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 5-Bromo-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde
- 5-Fluoro-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde
- 5-Methyl-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde
Uniqueness
5-Chloro-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde is unique due to the presence of the chloro group, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where the chloro functionality is advantageous.
特性
分子式 |
C7H3ClN2O2S |
|---|---|
分子量 |
214.63 g/mol |
IUPAC名 |
5-chloro-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C7H3ClN2O2S/c8-5-3(1-11)13-7-4(5)6(12)9-2-10-7/h1-2H,(H,9,10,12) |
InChIキー |
XMABJWZJYWVXGS-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(C(=C(S2)C=O)Cl)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride](/img/structure/B13972037.png)



![9-(dibenzo[b,d]thiophen-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B13972059.png)
![6-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-2-methoxy-nicotinonitrile](/img/structure/B13972069.png)

![tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate](/img/structure/B13972078.png)
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13972081.png)
![Phenethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B13972084.png)


![2-Azaspiro[4.5]decane-2,8-dicarboxylic acid](/img/structure/B13972105.png)
